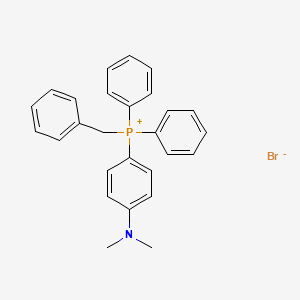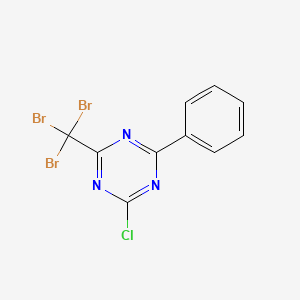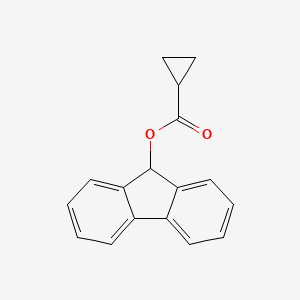
Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is an organophosphorus compound that features a phosphonium center bonded to a benzyl group, a dimethylamino-substituted phenyl group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide typically involves the reaction of diphenylphosphine with benzyl bromide in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The dimethylamino group enhances its solubility and reactivity, making it a versatile reagent in chemical transformations.
Comparación Con Compuestos Similares
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Dimethylamino)benzophenone
- 4-(4-Dimethylaminophenyl)pyridine
Comparison: Benzyl(4-(dimethylamino)phenyl)diphenylphosphoniumbromide is unique due to its phosphonium center, which imparts distinct reactivity and stability compared to similar compounds. The presence of the benzyl group further differentiates it by providing additional steric and electronic effects that influence its chemical behavior.
Propiedades
Fórmula molecular |
C27H27BrNP |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KCRUWMVYSYNNLP-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)


![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)


![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
